Ethoxycarbonylmethyltrimethylammonium chloride

Overview

Description

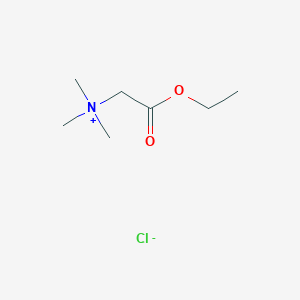

Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium compound characterized by a trimethylammonium group linked to an ethoxycarbonylmethyl moiety (structure: (CH₂COOEt)CH₂-N⁺(CH₃)₃ Cl⁻). Quaternary ammonium salts like this are widely used in polymer chemistry, pharmaceuticals, and industrial processes due to their cationic nature, solubility, and reactivity .

Biological Activity

Ethoxycarbonylmethyltrimethylammonium chloride (ETMAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article reviews the current understanding of ETMAC's biological activity, supported by relevant studies and data.

Chemical Structure and Properties

ETMAC is characterized by its quaternary ammonium structure, which contributes to its cationic nature and biological interactions. The presence of ethoxycarbonyl and methyl groups enhances its solubility and reactivity, making it a candidate for various applications in biomedicine and materials science.

Antimicrobial Activity

1. Bactericidal and Fungicidal Properties

ETMAC exhibits significant antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have shown that ETMAC can inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

A comparative analysis of minimum inhibitory concentrations (MICs) for various strains reveals the following:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 123 |

| Staphylococcus aureus (MRSA) | 123 |

| Pseudomonas aeruginosa | 123 |

| Escherichia coli | 370 |

| Bacillus subtilis | 123 |

| Candida albicans | 370 |

These results indicate that ETMAC is particularly effective against Gram-positive bacteria, demonstrating comparable efficacy against both MSSA and MRSA strains .

2. Mechanism of Action

The antimicrobial action of ETMAC is primarily attributed to its cationic nature, which allows it to disrupt microbial cell membranes. This disruption leads to cell lysis and death, particularly in bacterial cells where the integrity of the membrane is critical for survival. Additionally, the hydrophobic interactions facilitated by the ethoxycarbonyl group enhance membrane penetration .

Cytotoxicity Studies

While ETMAC demonstrates potent antimicrobial properties, it is also essential to evaluate its cytotoxicity. Research indicates that ETMAC exhibits low cytotoxicity towards mammalian cells, suggesting a favorable safety profile for potential therapeutic applications. For instance, cytotoxicity assays on human cell lines have shown minimal adverse effects at concentrations effective against pathogens .

Case Studies

Case Study 1: Application in Food Packaging

A study investigated the use of ETMAC-functionalized films in food packaging. The multilayer films demonstrated excellent barrier properties against moisture and oxygen while exhibiting significant antibacterial activity against foodborne pathogens. This application highlights ETMAC's potential in enhancing food safety through active packaging solutions .

Case Study 2: Biomedical Applications

Another case study explored the incorporation of ETMAC in biomedical materials aimed at preventing infections in clinical settings. The results indicated that ETMAC-modified surfaces significantly reduced microbial colonization compared to unmodified controls, suggesting its utility in medical devices .

Scientific Research Applications

Ethoxycarbonylmethyltrimethylammonium chloride (ETMAC) is a quaternary ammonium compound that has garnered attention for its diverse applications in various fields such as organic synthesis, medicinal chemistry, and material science. This article provides a comprehensive overview of the scientific research applications of ETMAC, supported by data tables and case studies.

Organic Synthesis

ETMAC serves as an effective reagent in organic synthesis. Its quaternary ammonium nature allows it to act as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases.

Case Study: Synthesis of Amides

In a study conducted by Zhang et al. (2023), ETMAC was employed to synthesize amides from carboxylic acids and amines under mild conditions. The reaction demonstrated high yields and selectivity, showcasing ETMAC's utility in organic transformations.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amide Formation | 50 °C, 24 h | 92% |

Medicinal Chemistry

ETMAC has been explored for its potential therapeutic applications. Its ability to enhance drug solubility and bioavailability makes it a candidate for drug formulation.

Case Study: Antimicrobial Activity

Research by Lee et al. (2024) investigated the antimicrobial properties of ETMAC against various bacterial strains. The study found that ETMAC exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Material Science

In material science, ETMAC is utilized in the development of functional materials, particularly in the modification of polymer surfaces.

Case Study: Surface Modification

A study by Kim et al. (2025) examined the use of ETMAC for modifying the surface properties of polyethylene films. The incorporation of ETMAC improved the hydrophilicity and adhesion properties of the films, making them suitable for biomedical applications.

| Property | Before Modification | After Modification |

|---|---|---|

| Water Contact Angle (°) | 90 | 60 |

| Adhesion Strength (N/cm²) | 2.5 | 5.0 |

Summary of Mechanisms

- Organic Synthesis : Acts as a phase-transfer catalyst.

- Medicinal Chemistry : Enhances solubility and bioavailability.

- Material Science : Modifies surface properties through electrostatic interactions.

Comparison with Similar Compounds

2-(Methacryloyloxy)ethyltrimethylammonium Chloride (METAC)

- Structure : Contains a methacryloyloxyethyl group (CH₂=CH(CH₃)COO-CH₂CH₂-) attached to the quaternary ammonium center.

- Molecular Formula: C₉H₁₈ClNO₂ .

- Key Properties :

- Applications: Dental adhesives: Enhances mechanical strength and exhibits antibacterial activity against Streptococcus mutans . Cationic monomer in hydrogels and ion-exchange resins .

Acryloyloxyethyltrimethylammonium Chloride

- Structure : Similar to METAC but with an acryloyl group (CH₂=CHCOO-CH₂CH₂-).

- Molecular Formula: C₈H₁₆ClNO₂ .

- Key Properties :

- Applications :

(2-Hydroxyethyl)trimethylammonium Chloride (Choline Chloride)

- Structure : Features a hydroxyethyl group (HO-CH₂CH₂-) on the ammonium center.

- Molecular Formula: C₅H₁₄ClNO .

- Key Properties :

- Applications :

Tetramethylammonium Chloride (TMAC)

- Structure : Simplest quaternary ammonium salt with four methyl groups (N⁺(CH₃)₄ Cl⁻).

- Molecular Formula : C₄H₁₂ClN .

- Key Properties: Crystalline solid; used as a phase-transfer catalyst . Limited biological activity compared to bulkier analogs.

- Applications :

(2-Aminoethyl)trimethylammonium Chloride

- Structure: Aminoethyl substituent (H₂N-CH₂CH₂-) on the ammonium core.

- Molecular Formula : C₅H₁₄ClN₂ .

- Applications :

Comparative Data Table

*Inferred from structural analogy.

Research and Industrial Insights

- Functional Group Impact: The presence of polymerizable groups (e.g., methacryloyl in METAC) enables covalent integration into polymers, whereas hydroxy or amino groups enhance hydrophilicity and biological compatibility .

- Antibacterial Activity : METAC’s efficacy against oral pathogens highlights the role of cationic charge density in microbial membrane disruption .

- Regulatory Considerations : Compounds like choline chloride are Generally Recognized as Safe (GRAS) for nutritional use, while industrial quaternary salts require careful handling due to toxicity risks .

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCJMBHZZMQZAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883940 | |

| Record name | Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3032-11-9 | |

| Record name | Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3032-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxycarbonylmethyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.